5,6,8,9,10,11-Hexahydrobenzo[h][1]benzothieno[2,3-b]quinolin-7-amine
5,6,8,9,10,11-Hexahydrobenzo[h][1]benzothieno[2,3-b]quinolin-7-amine
Brand Name:
Vulcanchem
CAS No.:
325729-34-8
VCID:
VC0378173
InChI:
InChI=1S/C19H18N2S/c20-17-14-10-9-11-5-1-2-6-12(11)18(14)21-19-16(17)13-7-3-4-8-15(13)22-19/h1-2,5-6H,3-4,7-10H2,(H2,20,21)
SMILES:
C1CCC2=C(C1)C3=C(S2)N=C4C(=C3N)CCC5=CC=CC=C54
Molecular Formula:
C19H18N2S
Molecular Weight:
306.4g/mol
5,6,8,9,10,11-Hexahydrobenzo[h][1]benzothieno[2,3-b]quinolin-7-amine
CAS No.: 325729-34-8
Main Products
VCID: VC0378173
Molecular Formula: C19H18N2S
Molecular Weight: 306.4g/mol
CAS No. | 325729-34-8 |
---|---|
Product Name | 5,6,8,9,10,11-Hexahydrobenzo[h][1]benzothieno[2,3-b]quinolin-7-amine |
Molecular Formula | C19H18N2S |
Molecular Weight | 306.4g/mol |
IUPAC Name | 10-thia-12-azapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4(9),12,14,16,18-heptaen-2-amine |
Standard InChI | InChI=1S/C19H18N2S/c20-17-14-10-9-11-5-1-2-6-12(11)18(14)21-19-16(17)13-7-3-4-8-15(13)22-19/h1-2,5-6H,3-4,7-10H2,(H2,20,21) |
Standard InChIKey | QDXAWXXELADXKG-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C3=C(S2)N=C4C(=C3N)CCC5=CC=CC=C54 |
Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=C4C(=C3N)CCC5=CC=CC=C54 |
Solubility | 0.3 [ug/mL] |
PubChem Compound | 828292 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume